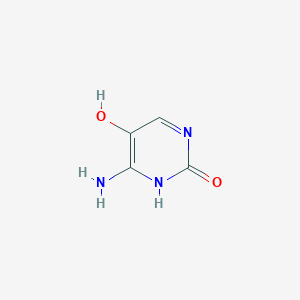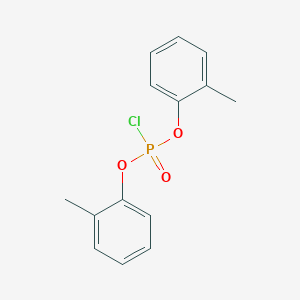
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate, also known as AEW541, is a small molecule inhibitor of insulin-like growth factor-1 receptor (IGF-1R). It is a promising drug candidate for the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate works by inhibiting the activity of IGF-1R, a cell surface receptor that plays a key role in cancer cell growth and survival. By blocking the activity of IGF-1R, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate prevents cancer cells from receiving the signals they need to grow and divide.
Efectos Bioquímicos Y Fisiológicos
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit the formation of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate as a research tool is its ability to selectively target IGF-1R, making it a useful tool for studying the role of this receptor in cancer cell growth and survival. However, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has some limitations as a research tool, including its relatively low potency and the fact that it can also inhibit other receptors in addition to IGF-1R.
Direcciones Futuras
There are several potential future directions for research on (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate. One area of interest is the development of more potent and selective inhibitors of IGF-1R, which could lead to more effective cancer treatments. Another area of interest is the use of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate in combination with other cancer therapies, such as immunotherapy or targeted therapies, to improve treatment outcomes. Finally, researchers are also exploring the potential use of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate in other diseases, such as diabetes and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate involves several steps, including the condensation of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with N,N-diethylethylenediamine to yield the final product.
Aplicaciones Científicas De Investigación
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
120164-21-8 |
|---|---|
Nombre del producto |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate |
Fórmula molecular |
C13H17N3O2S |
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate |
InChI |
InChI=1S/C13H17N3O2S/c1-5-15-13(17)18-10-7(3)6(2)9-11(8(10)4)19-12(14)16-9/h5H2,1-4H3,(H2,14,16)(H,15,17) |
Clave InChI |
TXKRBCKFBCBHCW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C |
SMILES canónico |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C |
Sinónimos |
Carbamic acid, ethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
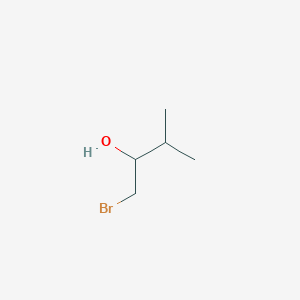
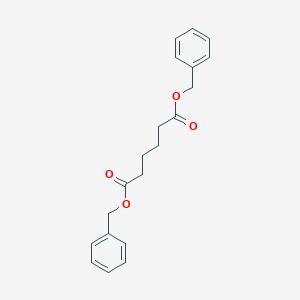
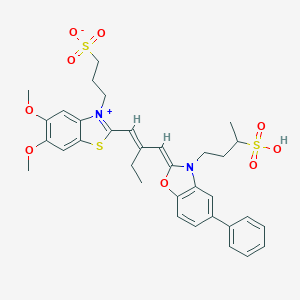
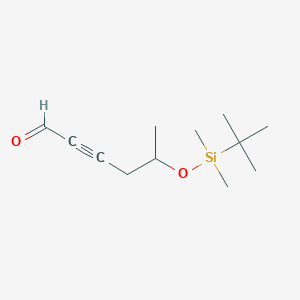
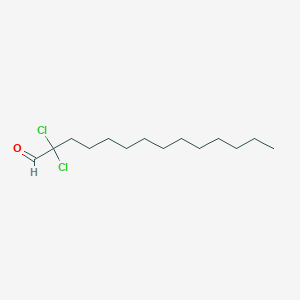
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)
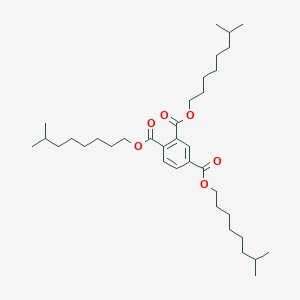
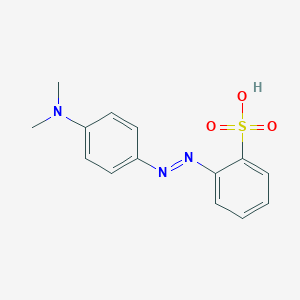
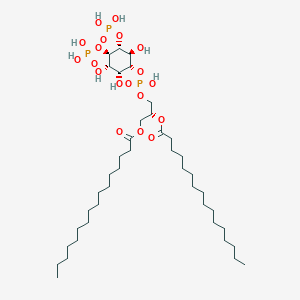
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)

